2-(Chloromethyl)-1-fluoro-3-methoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1-fluoro-3-methoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-2-3-7(10)6(8)5-9/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCHKLPYNULYDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 2 Chloromethyl 1 Fluoro 3 Methoxybenzene
Direct Chloromethylation of Fluoromethoxybenzene Precursors
This approach involves the direct introduction of a chloromethyl group onto a pre-existing 1-fluoro-3-methoxybenzene scaffold. This is a common and efficient method for the synthesis of chloromethylated aromatic compounds.
The most prevalent method for the direct chloromethylation of 1-fluoro-3-methoxybenzene is a variation of the Friedel-Crafts reaction, specifically the Blanc-Quelet reaction. wikipedia.orgalfa-chemistry.com This reaction typically utilizes formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride. wikipedia.org The electrophile is generated in situ from formaldehyde and HCl, which then attacks the electron-rich aromatic ring. alfa-chemistry.com
The reaction conditions are crucial for optimal yield and to minimize the formation of byproducts. Typical conditions involve moderate temperatures, ranging from 50-70°C, and the use of solvents like dichloromethane (B109758) or chloroform.
Table 1: Typical Reaction Conditions for Friedel-Crafts Chloromethylation
| Parameter | Condition |
| Reactants | 1-fluoro-3-methoxybenzene, Formaldehyde, Hydrogen Chloride |
| Catalyst | Zinc Chloride (or other Lewis acids) |
| Solvent | Dichloromethane or Chloroform |
| Temperature | 50-70°C |
This table presents generalized conditions; specific optimizations are often required for maximum yield and purity.
The regioselectivity of the chloromethylation of 1-fluoro-3-methoxybenzene is dictated by the directing effects of the existing fluorine and methoxy (B1213986) substituents. The methoxy group (-OCH₃) is a strong activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring through resonance. fluorobenzene.ltdlibretexts.org The fluorine atom, while being electronegative and thus deactivating the ring towards electrophilic attack through an inductive effect, also possesses lone pairs of electrons that can participate in resonance, making it an ortho-, para-director. wikipedia.orgcsbsju.edu
In the case of 1-fluoro-3-methoxybenzene, the powerful ortho-directing effect of the methoxy group at position 3, combined with the para-directing effect of the fluorine at position 1, strongly favors the introduction of the electrophile (the chloromethyl precursor) at the C2 position. This position is ortho to the methoxy group and para to the fluorine atom, leading to the desired product, 2-(chloromethyl)-1-fluoro-3-methoxybenzene. fluorobenzene.ltd The positions ortho to the fluorine are also ortho and para to the methoxy group, but the steric hindrance and the stronger activating effect of the methoxy group make the C2 position the most favorable site for electrophilic attack.
Functional Group Interconversion Pathways to this compound
An alternative synthetic strategy involves the formation of the target molecule through the modification of functional groups on a pre-assembled aromatic scaffold.
This pathway commences with the synthesis of (2-fluoro-6-methoxyphenyl)methanol. This benzylic alcohol can then be converted to the corresponding benzyl (B1604629) chloride, this compound. A common and effective reagent for this transformation is thionyl chloride (SOCl₂). researchgate.netlibretexts.orgmasterorganicchemistry.com
The reaction of a benzylic alcohol with thionyl chloride proceeds via a nucleophilic substitution mechanism. libretexts.org The alcohol's hydroxyl group is converted into a good leaving group, which is then displaced by a chloride ion. The reaction is often carried out in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. researchgate.net This method is generally efficient and provides good yields of the desired benzyl chloride. organic-chemistry.orgthieme-connect.com
Table 2: Reagents for the Conversion of Benzylic Alcohols to Chlorides
| Reagent | Byproducts | Notes |
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Common and effective; reaction can be catalyzed by DMF. commonorganicchemistry.com |
| 2,4,6-Trichloro-1,3,5-triazine (TCT) / DMSO | - | Rapid, selective, and high-yielding under neutral conditions. organic-chemistry.orgthieme-connect.com |
| N-Chlorosuccinimide (NCS) / Photocatalyst | Succinimide | Utilizes visible light irradiation for benzylic C-H bond chlorination. organic-chemistry.org |
This table highlights some common reagents; the choice depends on the specific substrate and desired reaction conditions.
Halogen exchange reactions, such as the Finkelstein reaction, provide another route to benzylic chlorides. societechimiquedefrance.fr In principle, a precursor like 2-(bromomethyl)-1-fluoro-3-methoxybenzene or 2-(iodomethyl)-1-fluoro-3-methoxybenzene could be converted to the target compound by treatment with a chloride salt. However, the direct synthesis of these bromo or iodo precursors would likely involve similar or less efficient routes than the direct chloromethylation or alcohol conversion methods. Halogen exchange is more commonly employed to synthesize alkyl iodides from chlorides or bromides. societechimiquedefrance.fr While feasible, this is not a primary synthetic route for this compound.
Introduction of Fluorine into Methoxy-Chloromethylated Benzene (B151609) Scaffolds
A less conventional approach involves the introduction of the fluorine atom at a later stage of the synthesis, onto a 2-(chloromethyl)-3-methoxybenzene scaffold. This would typically be achieved through an electrophilic fluorination reaction. wikipedia.orgbrynmawr.edu Various electrophilic fluorinating reagents are available, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor. brynmawr.edu
The success of this strategy would heavily depend on the directing effects of the chloromethyl and methoxy groups already present on the benzene ring. The methoxy group is an ortho-, para-director, while the chloromethyl group is weakly deactivating and also considered an ortho-, para-director. The regiochemical outcome of the fluorination would be a critical factor in determining the viability of this route. Given the strong directing effects in the direct chloromethylation of 1-fluoro-3-methoxybenzene, this late-stage fluorination is generally not the preferred synthetic pathway.
Electrophilic Fluorination Methodologies (e.g., utilizing N-F Reagents like Selectfluor)
Electrophilic fluorination has emerged as a powerful tool for the introduction of fluorine atoms into organic molecules. This approach involves the use of reagents that act as a source of an electrophilic fluorine atom ("F+"). Among the most widely used and effective electrophilic fluorinating agents are N-F reagents, which are favored for their relative stability, ease of handling, and tunable reactivity. brynmawr.edu
N-F Reagents in Electrophilic Fluorination
N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®, are instrumental in modern organofluorine chemistry. ref.ac.uk These reagents offer a safer alternative to hazardous fluorinating agents like molecular fluorine. brynmawr.edu The reactivity of N-F reagents can be modulated by the electronic environment around the nitrogen atom. organic-chemistry.org
Selectfluor® is a highly effective and versatile electrophilic fluorinating agent. nih.gov Theoretical studies on the selective fluorination of aromatic compounds with Selectfluor® suggest that the reaction mechanism is complex, with possibilities of both SN2 and single electron transfer (SET) pathways. rsc.orgglobethesis.com Recent computational studies favor a SET mechanism for the fluorination of substituted benzenes. globethesis.com
Mechanistic studies have shown that the fluorination of arenes with NFSI can be achieved under mechanochemical conditions, with the reactivity being dependent on the activation of the aromatic substrate. For instance, while anisole (B1667542) itself is unreactive, more activated systems like 1,3-dimethoxybenzene (B93181) undergo monofluorination. beilstein-journals.org
Table 1: Comparison of Common N-F Reagents for Electrophilic Fluorination
| Reagent Name | Acronym | Key Features |
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly reactive, versatile, commercially available. |
| N-fluorobenzenesulfonimide | NFSI | Crystalline solid, stable, widely used in various fluorination reactions. |
Nucleophilic Fluorination Techniques (e.g., Finkelstein Reaction on Pyridine Analogues)
Nucleophilic fluorination provides an alternative pathway for the synthesis of organofluorine compounds. This method involves the displacement of a leaving group by a fluoride (B91410) ion. The Finkelstein reaction is a classic example of a nucleophilic halogen exchange reaction. wikipedia.orgbyjus.com
The Finkelstein Reaction
The Finkelstein reaction is an SN2 reaction that involves the exchange of one halogen atom for another. wikipedia.org It is an equilibrium process that can be driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, often acetone. byjus.comadichemistry.com While traditionally used for preparing alkyl iodides from alkyl chlorides or bromides, the Finkelstein reaction can also be adapted for the synthesis of alkyl fluorides using a fluoride source like potassium fluoride (KF). wikipedia.orgadichemistry.com
The success of the Finkelstein reaction for fluorination depends on several factors, including the nature of the leaving group, the reactivity of the substrate, and the choice of solvent and fluoride source. adichemistry.com For the synthesis of this compound, a plausible, though not explicitly documented, nucleophilic route could involve the Finkelstein reaction on a suitable precursor, such as 2-(chloromethyl)-1-bromo-3-methoxybenzene. However, the application of the Finkelstein reaction to benzylic chlorides can be challenging. acs.org
Recent advancements have focused on enhancing the efficacy of nucleophilic fluorination. For instance, the use of potassium fluoride in conjunction with phase-transfer catalysts or in polar aprotic solvents can improve its solubility and nucleophilicity. ox.ac.ukstackexchange.com
Application in Pyridine Analogues
The Finkelstein reaction has been successfully employed in the synthesis of fluorinated pyridine analogues. For example, 2-(fluoromethyl)pyridines can be obtained from 2-(chloromethyl)pyridine (B1213738) through a Finkelstein reaction with potassium fluoride. mdpi.com This demonstrates the feasibility of nucleophilic substitution of a benzylic-like chloride with fluoride in a heterocyclic system, which provides a model for the potential application to the synthesis of this compound. The synthesis of various fluorinated pyridines has been achieved through different synthetic protocols, including cyclization and cyclo-condensation reactions. ijpsonline.comnih.gov
Table 2: Key Parameters of the Finkelstein Reaction for Fluorination
| Parameter | Description |
| Fluoride Source | Typically potassium fluoride (KF) or other alkali metal fluorides. wikipedia.org |
| Solvent | Polar aprotic solvents like acetone, DMF, or DMSO are commonly used. wikipedia.org |
| Leaving Group | Good leaving groups such as bromide, iodide, tosylate, or mesylate are preferred. adichemistry.com |
| Substrate | Primary, allylic, and benzylic halides are generally good substrates. adichemistry.com |
Advanced Synthetic Approaches and Process Intensification for this compound
In recent years, there has been a significant shift towards the development of more sustainable and efficient chemical manufacturing processes. This has led to the exploration of advanced synthetic approaches and process intensification techniques for the production of fine chemicals, including halogenated aromatic ethers.
Green Chemistry Principles Applied to the Synthesis of Halogenated Aromatic Ethers
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products. rsc.org The synthesis of halogenated aromatic ethers can benefit significantly from the application of these principles.
A key aspect of green chemistry is the use of environmentally benign reagents and solvents. rsc.org Traditional syntheses of halogenated aromatic compounds often employ hazardous solvents like chlorinated hydrocarbons. rsc.org The development of greener solvent alternatives is crucial for sustainable chemical production.
For the synthesis of halogenated aromatic ethers, several greener solvent options can be considered. Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered greener alternatives to traditional ether solvents like THF and 1,4-dioxane (B91453) due to their derivation from renewable resources and resistance to peroxide formation. Other classes of greener solvents include dibasic esters and carbonates, which can replace toxic aromatic and halogenated solvents. merckmillipore.com The choice of solvent can significantly impact the environmental footprint of a synthetic process.
Table 3: Examples of Green Solvent Alternatives
| Conventional Solvent | Green Alternative(s) | Key Advantages of Green Alternative |
| Dichloromethane | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate | Derived from renewable resources, lower toxicity. whiterose.ac.uk |
| Benzene, Toluene | Heptane, Cyclopentyl methyl ether (CPME) | Lower toxicity, reduced volatility. merckmillipore.comwhiterose.ac.uk |
| Dimethylformamide (DMF) | Ethylene (B1197577) carbonate, Propylene (B89431) carbonate | Lower vapor pressure, higher flash point. merckmillipore.com |
Atom economy and reaction mass efficiency (RME) are important metrics for evaluating the "greenness" of a chemical process. buecher.detamu.edu
Atom Economy (AE): Introduced by Barry Trost, atom economy is a measure of the efficiency of a reaction in converting the mass of reactants into the desired product. buecher.de It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants in the balanced chemical equation. buecher.de
Reaction Mass Efficiency (RME): RME provides a more comprehensive measure of the efficiency of a reaction by taking into account the reaction yield and the stoichiometry of the reactants. tamu.edu It is calculated as the mass of the isolated product divided by the total mass of all reactants used. researchgate.net
A high atom economy and RME indicate a more sustainable process with less waste generation. For a hypothetical synthesis of this compound, a comparative analysis of different synthetic routes based on these metrics would be invaluable for selecting the most environmentally friendly option.
Hypothetical Atom Economy Calculation:
Consider a plausible two-step synthesis:
Fluorination of 3-methoxytoluene to 1-fluoro-3-methoxybenzene.
Chloromethylation of 1-fluoro-3-methoxybenzene to this compound.
For the chloromethylation step: C₇H₇FO + CH₂O + HCl → C₈H₈ClFO + H₂O
Molecular weight of 1-fluoro-3-methoxybenzene (C₇H₇FO) = 126.13 g/mol
Molecular weight of formaldehyde (CH₂O) = 30.03 g/mol
Molecular weight of hydrochloric acid (HCl) = 36.46 g/mol
Molecular weight of this compound (C₈H₈ClFO) = 174.60 g/mol
Atom Economy = [MW of Product / (Sum of MW of Reactants)] x 100 AE = [174.60 / (126.13 + 30.03 + 36.46)] x 100 ≈ 82.1%
This calculation demonstrates a relatively high atom economy for this hypothetical step. A full analysis would require considering the entire synthetic pathway.
Continuous Flow Chemistry for Efficient Production of this compound
Continuous flow chemistry has emerged as a powerful technology for the efficient and safe production of chemicals. rsc.orgrsc.org In a continuous flow system, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. rsc.org This approach offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and easier scalability. rsc.orgbeilstein-journals.org
The application of continuous flow technology to fluorination reactions is particularly attractive due to the often hazardous nature of fluorinating agents and the exothermic nature of many fluorination reactions. researchgate.netdurham.ac.uk A continuous-flow protocol for the light-induced fluorination of benzylic compounds using Selectfluor® has been developed. acs.org This process utilizes a simple and inexpensive setup with a household compact fluorescent lamp and a transparent fluorinated ethylene propylene tubing reactor. acs.org
This methodology could potentially be adapted for the synthesis of this compound through a continuous photochemical fluorination of a suitable precursor. The precise control over reaction parameters such as residence time, temperature, and light intensity in a flow reactor could lead to improved yields and selectivity compared to batch processes.
Table 4: Potential Process Parameters for Continuous Flow Fluorination
| Parameter | Potential Range/Value | Significance |
| Reactor Type | Fluorinated ethylene propylene (FEP) tubing | Chemically inert and transparent to light. acs.org |
| Light Source | Compact fluorescent lamp (black-light) | Inexpensive and efficient for photo-organocatalysis. acs.org |
| Photo-organocatalyst | Xanthone | Commercially available and effective. acs.org |
| Fluorinating Agent | Selectfluor® | Effective electrophilic fluorine source. acs.org |
| Residence Time | Minutes | Shorter reaction times compared to batch processes. acs.org |
| Temperature | Ambient to slightly elevated | Mild reaction conditions. |
Reactivity and Transformation Chemistry of 2 Chloromethyl 1 Fluoro 3 Methoxybenzene
Nucleophilic Substitution Reactions at the Benzylic Chloromethyl Group
The chloromethyl (-CH₂Cl) group is the most reactive site on the molecule for nucleophilic substitution. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. Its position on a benzene (B151609) ring (benzylic position) further enhances its reactivity by stabilizing the transition state and any potential carbocation intermediate through resonance with the aromatic system. This allows the chlorine to be readily displaced by a wide variety of nucleophiles.
The benzylic chloride is an excellent electrophile for forming bonds between carbon and various heteroatoms. These reactions are fundamental in building more complex molecular architectures.
Etherification: In the presence of an alkoxide or phenoxide nucleophile (RO⁻), the compound can undergo Williamson ether synthesis to form benzylic ethers. This reaction typically proceeds under basic conditions to deprotonate the corresponding alcohol, generating the nucleophilic alkoxide which then displaces the chloride ion.
Amination: Reaction with ammonia (B1221849), primary amines, or secondary amines leads to the formation of primary, secondary, or tertiary benzylic amines, respectively. These reactions are crucial for introducing nitrogen-containing functional groups. The reaction often requires a base to neutralize the HCl formed as a byproduct.
Thiolation: Thiols and their conjugate bases (thiolates, RS⁻) are potent nucleophiles that readily react with the chloromethyl group to yield thioethers (sulfides). This provides a straightforward method for introducing sulfur moieties into the molecular structure.
Table 1: Examples of Carbon-Heteroatom Bond Forming Reactions
| Reaction Type | Nucleophile | Reagent Example | Product Formed |
|---|---|---|---|
| Etherification | Alkoxide (RO⁻) | Sodium ethoxide (NaOEt) | 2-(Ethoxymethyl)-1-fluoro-3-methoxybenzene |
| Amination | Amine (RNH₂) | Diethylamine (Et₂NH) | N,N-Diethyl-1-(2-fluoro-6-methoxyphenyl)methanamine |
Creating new carbon-carbon bonds is central to synthetic organic chemistry, and the chloromethyl group provides a key handle for such transformations.
Alkylation: The compound is an effective alkylating agent. A classic example is the reaction with cyanide ions (:CN⁻), typically from potassium cyanide (KCN), which extends the carbon chain by one, producing a nitrile. chemrevise.org This nitrile can then be further hydrolyzed to a carboxylic acid or reduced to an amine. Other carbon nucleophiles, such as enolates or organocuprates, can also be used to form new C-C bonds.
Organometallic Cross-Coupling: While direct cross-coupling of benzylic chlorides can be challenging, they can participate in certain palladium-catalyzed reactions. More commonly, the chloride is first converted into a more suitable organometallic reagent (e.g., a Grignard reagent, though this is less common for chlorides) or coupled with a pre-formed organometallic partner. For instance, in reactions like the Hiyama coupling, an organosilicon compound can be coupled with an organic halide in the presence of a palladium catalyst and a fluoride (B91410) activator. researchgate.net
Table 2: Examples of Carbon-Carbon Bond Forming Reactions
| Reaction Type | Nucleophile/Reagent | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Cyanation (Alkylation) | Potassium Cyanide (KCN) | Ethanol/Water, Reflux | (2-Fluoro-6-methoxyphenyl)acetonitrile |
| Friedel-Crafts Alkylation | Benzene | Lewis Acid (e.g., AlCl₃) | (2-Fluoro-6-methoxybenzyl)benzene |
Electrophilic Aromatic Substitution on the Substituted Benzene Ring
The benzene ring of 2-(chloromethyl)-1-fluoro-3-methoxybenzene can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. The outcome of this reaction is controlled by the directing effects of the three existing substituents.
Methoxy (B1213986) Group (-OCH₃): This is a powerful activating group and is ortho-, para-directing due to its ability to donate electron density to the ring via resonance.
Chloromethyl Group (-CH₂Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom. It is considered an ortho-, para-director.
The directing effects of these groups combine to determine the position of substitution. The powerful ortho-, para-directing methoxy group at position 3 will strongly direct incoming electrophiles to positions 2 and 4. The fluoro group at position 1 directs to positions 2 and 6. The chloromethyl group at position 2 directs to positions 3 and 5.
Considering steric hindrance and the powerful activating effect of the methoxy group, the most likely positions for electrophilic attack are C4 and C6. The C4 position is para to the methoxy group and ortho to the fluoro group. The C6 position is ortho to both the fluoro and methoxy groups. The precise outcome can depend on the specific reaction conditions and the nature of the electrophile. For example, in Friedel-Crafts acylation, the reaction of polyfluorinated benzenes with acylating agents in the presence of AlCl₃ typically leads to the formation of ketones. fluorine1.ru
Transformations Involving the Methoxy and Fluoro Substituents
While less reactive than the chloromethyl group, the methoxy and fluoro substituents can also be chemically transformed, although this often requires more forcing conditions.
Methoxy Group Transformations: The methoxy group is generally stable. However, it can be cleaved to reveal a phenol (B47542) using strong reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). Under certain conditions, the methoxy group could potentially be oxidized.
Fluoro Group Transformations: The carbon-fluorine bond is the strongest single bond to carbon, making the fluoro substituent very unreactive. nih.gov Its substitution generally requires harsh conditions and is only feasible through nucleophilic aromatic substitution (SNAr) if the ring is sufficiently activated by strong electron-withdrawing groups, which is not the case here. acgpubs.org More advanced methods for C-F bond activation exist but are not typically employed for simple transformations. nih.gov
Radical Reactions and Mechanistic Pathways in this compound Chemistry
The primary mechanistic pathways for this molecule's reactions are ionic. Nucleophilic substitutions at the benzylic position can proceed via an Sₙ2 mechanism (bimolecular, concerted) or an Sₙ1 mechanism (unimolecular) involving a resonance-stabilized benzylic carbocation. The choice between Sₙ1 and Sₙ2 depends on the nucleophile, solvent, and temperature.
While less common, radical reactions are also possible. The benzylic C-H bonds of the chloromethyl group are not present, but the C-Cl bond can be cleaved under radical conditions. For instance, exposure to radical initiators or UV light could potentially initiate radical processes. The mechanism for electrophilic aromatic substitution proceeds through a standard pathway involving the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma complex, followed by deprotonation to restore aromaticity. youtube.com
2 Chloromethyl 1 Fluoro 3 Methoxybenzene As a Key Intermediate in Organic Synthesis
Precursor for Advanced Stage Chemical Intermediates and Building Blocks
The reactivity of the chloromethyl group in 2-(Chloromethyl)-1-fluoro-3-methoxybenzene is a key feature that allows it to serve as a precursor for a variety of advanced chemical intermediates. This group is highly susceptible to nucleophilic substitution reactions, providing a straightforward pathway for the introduction of diverse functionalities.
The chloromethyl moiety facilitates alkylation reactions, making this compound a valuable reagent for attaching the 2-fluoro-3-methoxyphenylmethyl group to various substrates. For instance, it can react with a range of nucleophiles such as amines, thiols, and alkoxides to form more complex building blocks. These subsequent intermediates can then be utilized in the synthesis of pharmaceuticals and agrochemicals. The presence of the fluorine and methoxy (B1213986) groups on the aromatic ring can also influence the reactivity and properties of the resulting molecules.
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Product Type | Potential Application |
|---|---|---|
| Primary/Secondary Amine | Substituted Benzylamine | Pharmaceutical synthesis |
| Thiol | Thioether | Agrochemical synthesis |
| Alkoxide/Phenoxide | Ether | Fine chemical synthesis |
These reactions underscore the role of this compound as a versatile starting material for generating a library of more functionalized intermediates, which are crucial for the development of new chemical entities.
Building Block for Complex Polyaromatic and Heterocyclic Scaffolds
The structural framework of this compound is ideally suited for the construction of more elaborate molecular architectures, including complex polyaromatic and heterocyclic scaffolds. The interplay between the chloromethyl, fluoro, and methoxy substituents provides chemists with multiple avenues for synthetic elaboration.
The synthesis of fluorinated benzene (B151609) derivatives is an area of significant interest in medicinal and materials chemistry due to the unique properties conferred by the fluorine atom. This compound serves as a valuable starting point for accessing a variety of such derivatives. The chloromethyl group can be transformed into a wide array of other functional groups, thereby enabling the synthesis of diverse fluorinated benzene compounds.
For example, the chloromethyl group can be hydrolyzed to a hydroxymethyl group, oxidized to a formyl or carboxyl group, or converted to a cyanomethyl group. Each of these transformations yields a new fluorinated benzene derivative with distinct reactivity, which can be further elaborated into more complex structures. These derivatives are important precursors for the synthesis of biologically active molecules and advanced materials.
While direct, single-step syntheses of nitrogen-containing heterocycles from this compound are not extensively documented, its chemical nature allows for its conversion into precursors for such syntheses. The reactive chloromethyl group is the key to accessing intermediates that can subsequently undergo cyclization reactions to form these important heterocyclic systems.
Pyridines: The synthesis of pyridines can be achieved through various cyclocondensation reactions. youtube.com For instance, a plausible route could involve the conversion of the chloromethyl group of this compound into a larger fragment containing a 1,5-dicarbonyl relationship, which can then be cyclized with an ammonia (B1221849) source to form a pyridine (B92270) ring. Alternatively, reaction with a suitable nitrogen-containing nucleophile could furnish a precursor for cyclization. google.comacs.org
Quinazolinones: The synthesis of quinazolinones often involves the reaction of an anthranilic acid derivative with an appropriate C1 or C2 building block. nih.govnih.govgeneris-publishing.comresearchgate.netepstem.net this compound could be envisioned as a precursor to a substituted anthranilic acid or a related derivative. For example, the chloromethyl group could be used to alkylate a protected aminobenzoic acid, followed by further manipulations to construct the quinazolinone core. A common method involves the acylation of anthranilic acid with an acyl chloride, such as chloroacetyl chloride, followed by cyclization. nih.gov
Pyrazoles: Pyrazoles are typically synthesized via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives in what is known as the Knorr pyrazole (B372694) synthesis. jk-sci.comnih.govnih.govgoogle.comyoutube.com The chloromethyl group of this compound can be used to introduce the 2-fluoro-3-methoxyphenylmethyl moiety into a molecule that can then be converted into a 1,3-dicarbonyl compound. This intermediate can subsequently be reacted with hydrazine to yield the corresponding pyrazole derivative.
Table 2: Plausible Synthetic Pathways to Heterocycles
| Heterocycle | Key Precursor from this compound | General Synthetic Method |
|---|---|---|
| Pyridine | 1,5-Dicarbonyl Compound | Cyclocondensation with ammonia source |
| Quinazolinone | Substituted Anthranilic Acid | Reaction with a C1 or C2 synthon |
Role in Materials Science and Polymer Chemistry (as a general chloromethylated aromatic)
As a chloromethylated aromatic compound, this compound has potential applications in materials science and polymer chemistry. Chloromethylated aromatic compounds are known to be valuable for the functionalization of polymers. researchgate.netresearchgate.net The chloromethyl group can be used to graft the 2-fluoro-3-methoxyphenylmethyl moiety onto polymer backbones, thereby modifying the properties of the material.
For example, polymers such as polystyrene or polysulfone can be chloromethylated and then further functionalized. researchgate.net Similarly, this compound can be used to introduce the fluorinated and methoxylated phenyl group onto the surface of various materials, potentially altering their surface properties such as hydrophobicity, chemical resistance, and thermal stability. This surface functionalization is crucial for applications in microelectronics and biomedical devices. acs.orgscribd.com
Utility in the Formation of Aryl Chloromethyl Ethers
The formation of aryl ethers is a fundamental transformation in organic synthesis, and this compound can serve as a key reagent in this context. beilstein-journals.orgbeilstein-journals.orgnih.govorganic-chemistry.org Specifically, its reactive chloromethyl group can undergo nucleophilic substitution with phenols to form aryl ethers. This reaction provides a direct method for linking the 2-fluoro-3-methoxyphenylmethyl group to another aromatic ring through an ether linkage.
The general reaction involves the deprotonation of a phenol (B47542) to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the chloromethyl group of this compound. This Williamson ether synthesis-type reaction is a robust and widely used method for the preparation of unsymmetrical ethers. The resulting aryl ethers can be valuable intermediates in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Mechanistic and Kinetic Investigations in the Chemistry of 2 Chloromethyl 1 Fluoro 3 Methoxybenzene
Detailed Reaction Mechanism Elucidation for Synthetic Pathways
The primary synthetic route to 2-(Chloromethyl)-1-fluoro-3-methoxybenzene is the electrophilic chloromethylation of 1-fluoro-3-methoxybenzene, a variant of the Friedel-Crafts alkylation reaction. This process typically employs formaldehyde (B43269), hydrochloric acid, and a Lewis acid catalyst such as zinc chloride.
The mechanism of electrophilic chloromethylation involves the formation of a potent electrophile which is then attacked by the electron-rich aromatic ring.
Formation of the Electrophile: The reaction between formaldehyde and hydrogen chloride, facilitated by the Lewis acid (e.g., ZnCl2), generates the electrophilic species. It is widely accepted that a discrete chloromethyl cation (ClCH2+) is too unstable to be a free intermediate in the reaction mixture. Instead, the electrophile is likely a polarized complex, such as [H2C=O+-ZnCl2] or more directly, a chloromethyl oxonium ion derivative, which delivers the chloromethyl group to the aromatic ring without the formation of a free primary carbocation.
Formation of the Arenium Ion: The rate-determining step of the reaction is the attack of the π-electrons of the 1-fluoro-3-methoxybenzene ring on the electrophilic carbon of the chloromethylating agent. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion, or a sigma (σ) complex. The positive charge in this intermediate is delocalized across the carbon skeleton of the ring, particularly at the positions ortho and para to the site of attack. The stability of this arenium ion is critical to the reaction's feasibility and is significantly influenced by the substituents already present on the ring.
Re-aromatization: In the final, rapid step, a base (such as Cl- or [ZnCl3]-) abstracts a proton from the sp3-hybridized carbon bearing the new chloromethyl group. This restores the aromaticity of the ring, yielding the final product, this compound.
While electrophilic substitution is the standard synthetic route, it is theoretically possible to generate the chloromethyl group via a radical pathway, for instance, by the radical chlorination of 1-fluoro-3-methoxy-2-methylbenzene. Such a mechanism would involve entirely different intermediates, namely a benzylic radical. The transition state for the rate-limiting hydrogen abstraction step in a radical pathway would involve significant C-H bond breaking.
Methoxy (B1213986) Group (-OCH3): The methoxy group is a powerful activating group. It exerts a strong, electron-donating resonance effect (+R) by delocalizing a lone pair of electrons into the aromatic π-system. This is counteracted by a moderate electron-withdrawing inductive effect (-I) due to the oxygen atom's electronegativity. The resonance effect is dominant, leading to a significant increase in electron density at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene (B151609) itself.
Combined Directing Effect: In 1-fluoro-3-methoxybenzene, the powerful activating and directing effect of the methoxy group dominates over the deactivating effect of the fluorine atom. The electrophile is directed to the positions that are most strongly activated, which are those ortho and para to the methoxy group (positions 2, 4, and 6). The formation of this compound indicates that substitution occurs at the C2 position, which is ortho to both the methoxy and fluoro groups. This outcome is consistent with the strong activation provided by the methoxy group at its ortho position.
| Substituent | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Influence |
|---|---|---|---|---|
| -OCH3 (Methoxy) | Moderate Withdrawing | Strong Donating | Strongly Activating | Ortho, Para |
| -F (Fluoro) | Strong Withdrawing | Weak Donating | Weakly Deactivating | Ortho, Para |
Stereochemical Outcomes and Control in Transformations
The starting material, this compound, is an achiral molecule because the benzylic carbon is prochiral, not a stereocenter. However, transformations involving the chloromethyl group can lead to the formation of a new chiral center, making stereochemical control an important consideration in its subsequent chemistry.
Nucleophilic substitution reactions, where the chloride ion is replaced by another group, can create a stereocenter if the incoming nucleophile results in a C-C, C-O, C-N, or other bond that renders the benzylic carbon asymmetric. The stereochemical outcome of such a reaction is highly dependent on the reaction mechanism.
SN1 Mechanism: A unimolecular substitution (SN1) would proceed through a planar benzylic carbocation intermediate. This intermediate is stabilized by resonance with the aromatic ring. The incoming nucleophile can attack this planar carbocation from either face with equal probability, leading to a racemic mixture of the two possible enantiomers. beilstein-journals.orgmasterorganicchemistry.com Therefore, SN1 reactions on this substrate would result in a loss of stereochemical control.
SN2 Mechanism: A bimolecular substitution (SN2) mechanism involves a backside attack by the nucleophile on the carbon-chlorine bond. This concerted process occurs via a five-coordinate transition state and results in a predictable inversion of stereochemistry at the carbon center. chemtube3d.com This pathway is stereospecific.
Benzylic halides are capable of reacting via both pathways. youtube.com The choice of mechanism is influenced by factors such as the strength of the nucleophile, the polarity of the solvent, and steric hindrance. libretexts.orgstackexchange.com For this compound, being a primary benzylic halide, the SN2 pathway is generally favored, especially with strong nucleophiles in polar aprotic solvents. Achieving stereochemical control in transformations would therefore involve selecting conditions that strongly favor the SN2 pathway or employing a chiral catalyst to influence the approach of the nucleophile. organic-chemistry.orgbohrium.com
Application of Kinetic Isotope Effects to Determine Rate-Limiting Steps
The kinetic isotope effect (KIE) is a powerful tool for investigating reaction mechanisms by determining whether a specific C-H bond is broken in the rate-determining step of a reaction. This is achieved by comparing the reaction rate of a normal substrate (containing C-H) with that of an isotopically labeled substrate (containing C-D).
For the Synthesis (Electrophilic Aromatic Substitution): In the chloromethylation of 1-fluoro-3-methoxybenzene, the rate-limiting step is the formation of the arenium ion intermediate. The C-H bond at the position of substitution is broken in the subsequent, fast re-aromatization step. Because the C-H bond is not broken in the slow step, no significant primary KIE is expected. The ratio of the rates (kH/kD) would be close to 1. This is a characteristic feature of most electrophilic aromatic substitution reactions.
For Subsequent Nucleophilic Substitutions: Investigating the KIE for nucleophilic substitution at the chloromethyl group can help distinguish between SN1 and SN2 mechanisms. In this case, one would study the KIE by deuterating the benzylic carbon (i.e., -CD2Cl).
Primary KIE: Since no C-H (or C-D) bond is directly broken in either SN1 or SN2 substitution at the chloromethyl group, a primary KIE will not be observed (kH/kD ≈ 1).
Secondary KIE: A secondary KIE can be observed when isotopic substitution occurs at a carbon that changes its hybridization state during the rate-limiting step.
In an SN1 reaction , the rate-limiting step is the formation of the carbocation, where the benzylic carbon rehybridizes from sp3 to sp2. The sp2 state has less sterically hindered C-H bending vibrations. This leads to a small but normal secondary KIE (kH/kD > 1, typically 1.1-1.25), as the transition state leading to the more loosely bound carbocation is formed more easily for the hydrogen-containing compound.
In an SN2 reaction , the benzylic carbon passes through a more crowded sp2-like transition state. The C-H bending vibrations are more constricted in this transition state compared to the sp3 ground state. This results in a small inverse secondary KIE (kH/kD < 1) or a value very close to unity.
By measuring the secondary KIE, one can gain valuable evidence for the operative nucleophilic substitution mechanism.
| Reaction / Mechanism | Isotopically Labeled Bond | Bond Broken in RDS? | Expected Primary KIE (kH/kD) | Expected Secondary KIE (kH/kD) |
|---|---|---|---|---|
| Electrophilic Chloromethylation (Synthesis) | Aromatic C-H | No | ~1 | N/A |
| Nucleophilic Substitution (SN1) | Benzylic C-H | No | ~1 | > 1 (Normal, ~1.1-1.25) |
| Nucleophilic Substitution (SN2) | Benzylic C-H | No | ~1 | ≤ 1 (Inverse or Unity) |
Computational and Theoretical Chemistry Studies of 2 Chloromethyl 1 Fluoro 3 Methoxybenzene
Quantum Chemical Characterization of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to elucidating the three-dimensional structure and electron distribution of 2-(chloromethyl)-1-fluoro-3-methoxybenzene. These studies typically employ methodologies like Density Functional Theory (DFT) to provide a detailed picture of the molecule's properties.
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, a key structural feature is the rotational flexibility around the single bond connecting the chloromethyl group to the benzene (B151609) ring.
Computational analyses, such as those performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d)), can map the conformational landscape of the molecule. chemrxiv.org By systematically rotating the C(aryl)-C(CH₂Cl) dihedral angle and calculating the energy at each step, a potential energy surface can be generated. This surface reveals the lowest-energy (most stable) conformers and the energy barriers for rotation between them. The conformational preference is governed by a delicate balance of steric hindrance between the chloromethyl group and the adjacent fluorine and methoxy (B1213986) substituents, as well as subtle non-covalent interactions. mdpi.comnih.gov
| Parameter | Description | Computational Method | Significance |
|---|---|---|---|
| Optimized Geometry | The lowest-energy 3D arrangement of atoms, providing bond lengths and angles. | DFT (e.g., B3LYP/6-31G(d)) | Provides the most stable structure for further property calculations. |
| Conformational Analysis | Exploration of molecular shapes arising from bond rotations. | Potential Energy Surface (PES) Scan | Identifies stable conformers and the energy barriers between them. |
| Dihedral Angle (F-C1-C2-CH₂Cl) | The angle defining the orientation of the chloromethyl group relative to the ring. | Geometry Optimization | Crucial for determining the most stable conformer and understanding steric effects. |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
For this compound, an MEP analysis would reveal:
Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They would be concentrated around the electronegative fluorine, oxygen (of the methoxy group), and chlorine atoms due to their lone pairs of electrons. researchgate.netmdpi.com
Positive Potential (Blue): These electron-deficient areas indicate sites for nucleophilic attack. A significant positive potential would be expected on the carbon atom of the chloromethyl group, polarized by the adjacent chlorine atom, and on the hydrogen atoms. walisongo.ac.id
The MEP map provides a chemically intuitive picture of where the molecule is most likely to interact with other reagents. walisongo.ac.id
| Molecular Region | Expected Electrostatic Potential | Color on MEP Map | Predicted Reactivity |
|---|---|---|---|
| Around F, O, and Cl atoms | Negative | Red / Yellow | Site for electrophilic attack |
| Aromatic Ring (π-system) | Slightly Negative | Green / Yellow | Interaction with electrophiles |
| Hydrogen atoms | Positive | Blue | Potential for hydrogen bonding |
| Carbon of the -CH₂Cl group | Positive | Blue / Green | Site for nucleophilic attack |
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest-energy empty orbital, acts as an electron acceptor (electrophile). youtube.com
For this compound:
HOMO: The HOMO is expected to be localized primarily on the electron-rich benzene ring and the electron-donating methoxy group. Its energy level indicates the molecule's ability to donate electrons.
LUMO: The LUMO is likely to be the antibonding σ* orbital of the C-Cl bond. The low energy of this orbital and its localization on the chloromethyl group make this site highly electrophilic and susceptible to nucleophilic substitution, as breaking the C-Cl bond is facilitated by populating this orbital. researchgate.net
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an important indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net
| Orbital/Parameter | Description | Predicted Localization | Implication for Reactivity |
|---|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Benzene ring, Methoxy group | Defines nucleophilic character; site of electron donation. |
| LUMO | Lowest Unoccupied Molecular Orbital | σ* orbital of the C-Cl bond | Defines electrophilic character; site of nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference (ELUMO - EHOMO) | N/A | Indicator of kinetic stability and overall chemical reactivity. |
Reaction Pathway Analysis and Mechanistic Insights via Computation
Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. escholarship.org For this compound, a primary reaction of interest is the nucleophilic substitution at the benzylic carbon. This is a common reaction for benzyl (B1604629) chlorides. wikipedia.org
Using DFT calculations, researchers can model the entire reaction pathway, for instance, a substitution reaction with a nucleophile like a hydroxide (B78521) ion. researchgate.netnih.gov This involves:
Locating Reactants and Products: The optimized geometries of the starting materials and products are calculated.
Identifying the Transition State (TS): The TS is the highest energy point along the reaction coordinate. Its geometry and energy are calculated, which is crucial for understanding the reaction mechanism. A single transition state would be consistent with a concerted Sₙ2-type mechanism. nih.gov
Calculating Activation Energy (Eₐ): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state correctly connects the reactants and products on the potential energy surface.
These computational studies can provide detailed, step-by-step insights into reaction mechanisms that are often difficult to probe experimentally.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis) from First Principles
Ab initio and DFT methods allow for the accurate prediction of various spectroscopic properties, which can be used to confirm the identity and structure of a synthesized compound. researchgate.net
NMR Spectroscopy: Theoretical chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predicted shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to aid in peak assignment and structure verification. researchgate.net
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. researchgate.net Each calculated frequency corresponds to a specific molecular motion (e.g., C-Cl stretch, aromatic C-H bend, C-O-C stretch). While calculated harmonic frequencies are often systematically higher than experimental values, they can be scaled to achieve excellent agreement, providing a powerful tool for interpreting experimental IR spectra. researchgate.netnih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths. mdpi.comyoutube.com This allows for the prediction of the absorption wavelengths (λₘₐₓ) in the UV-Vis spectrum, which correspond to electronic transitions, typically π→π* transitions within the aromatic system. researchgate.netresearchgate.net
| Spectroscopic Technique | Predicted Property | Computational Method | Typical Vibrational Mode/Transition |
|---|---|---|---|
| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP) | Aromatic C-H stretch (~3100), C-O-C stretch (~1250), C-F stretch (~1200), C-Cl stretch (~700) |
| NMR Spectroscopy | Chemical Shifts (ppm) | DFT with GIAO | ¹H (aromatic, -OCH₃, -CH₂Cl), ¹³C, ¹⁹F |
| UV-Vis Spectroscopy | Absorption Wavelength (λₘₐₓ) | TD-DFT | π→π* transitions of the benzene ring |
Analysis of Non-Covalent Interactions and Their Influence on Molecular Conformation and Reactivity
Non-covalent interactions (NCIs) are crucial in determining the preferred conformation and influencing the reactivity of a molecule. researchgate.net For this compound, several intramolecular NCIs are possible due to the proximity of the substituents.
Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and NCI plot analysis can identify and characterize these weak interactions. researchgate.net Potential interactions within this molecule include:
Intramolecular Hydrogen Bonds: Weak hydrogen bonds of the C-H···F or C-H···O type may exist between the hydrogens of the chloromethyl group and the adjacent fluorine or oxygen atoms. mdpi.com
Halogen-Halogen/Chalcogen Interactions: Repulsive or attractive interactions between the chlorine and the nearby fluorine or oxygen atoms could also play a role in dictating the rotational preference of the chloromethyl group. nih.gov
These subtle forces, though individually weak, can collectively have a significant impact, stabilizing certain conformers over others. This conformational preference can, in turn, affect the molecule's reactivity by making the reactive site (the C-Cl bond) more or less accessible to incoming reagents. mdpi.com
Emerging Research Avenues and Future Outlook for 2 Chloromethyl 1 Fluoro 3 Methoxybenzene
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The traditional synthesis of 2-(Chloromethyl)-1-fluoro-3-methoxybenzene typically relies on the chloromethylation of 1-fluoro-3-methoxybenzene, often using reagents like formaldehyde (B43269) and hydrochloric acid with a Lewis acid catalyst such as zinc chloride. While effective, these methods can involve harsh conditions and hazardous reagents. Emerging research is focused on developing greener, more efficient, and scalable synthetic protocols.
Future synthetic strategies are likely to incorporate principles of green chemistry to minimize waste and energy consumption. mdpi.com This includes the exploration of:
Photocatalysis : Visible-light-mediated photocatalysis represents a mild and powerful tool for chemical synthesis. For benzylic C-H bond chlorination, the use of a photocatalyst with a safe chlorine source like N-chlorosuccinimide allows the reaction to proceed under gentle conditions, offering high selectivity and scalability. organic-chemistry.org
Flow Chemistry : Continuous flow reactors offer superior control over reaction parameters such as temperature and mixing, leading to improved yields and safety, particularly for industrial-scale production.
Alternative Chlorinating Agents : Research into novel chlorinating agents that are more selective and operate under neutral conditions is ongoing. For instance, the combination of 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide (B87167) has been shown to achieve rapid and high-yielding chlorination of benzylic alcohols. organic-chemistry.org
Sustainable Solvents : The replacement of volatile and toxic organic solvents with more environmentally benign alternatives is a key goal. Systems using polyethylene (B3416737) glycol (PEG) as a reaction medium, for example, have been successfully developed for related transformations involving benzyl (B1604629) halides, demonstrating excellent yields and avoiding the need for hazardous solvents. nih.gov
| Synthetic Approach | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Traditional Chloromethylation | Uses formaldehyde, HCl, and a Lewis acid catalyst. | Established and well-understood method. | |
| Photocatalytic C-H Chlorination | Visible light, photocatalyst (e.g., Acr+-Mes), N-chlorosuccinimide. | Mild conditions, high selectivity, scalable, works for electron-deficient substrates. | organic-chemistry.org |
| Benzylic Alcohol Chlorination | Uses reagents like 2,4,6-trichloro-1,3,5-triazine. | Rapid, high-yielding, neutral conditions compatible with sensitive functional groups. | organic-chemistry.org |
| Green Solvent Systems | Utilizes benign solvents like PEG-400. | Environmentally friendly, avoids volatile organic compounds (VOCs), cost-effective. | nih.gov |
Exploration of New Chemical Transformations and Reactivity Patterns of the Core Structure
The reactivity of this compound is dominated by its electrophilic chloromethyl group and the electronic effects of the fluorine and methoxy (B1213986) substituents on the aromatic ring. While nucleophilic substitution at the benzylic carbon is the most common transformation, future research will delve into more nuanced and novel reactivity patterns.
Key areas of exploration include:
Nucleophilic Substitution : Beyond simple substitutions with amines or thiols, research is expanding to include more complex nucleophiles to build intricate molecular architectures. The use of catalysts to control stereochemistry in these substitutions is a significant area of interest.
C-F Bond Activation : The carbon-fluorine bond is the strongest single bond to carbon, making it generally inert. nih.gov However, recent advances have shown that C-F bonds, particularly benzylic ones, can be activated through protic systems (e.g., using specific alcohols as hydrogen bond donors) to facilitate nucleophilic substitution. nih.gov Applying these methods to the fluoro group on the this compound ring could unlock unprecedented chemical transformations.
Directed Metalation : The fluorine and methoxy groups can act as directing groups for ortho-lithiation or other metal-catalyzed C-H activation reactions, allowing for precise functionalization of the aromatic ring at positions that are otherwise difficult to access.
Radical Reactions : The initiation of radical reactions at the benzylic position can lead to a variety of products. Radical fluorination, for example, is an attractive approach that avoids the need for directing groups and can proceed under mild conditions. beilstein-journals.org
| Reaction Type | Description | Potential Products | Reference |
|---|---|---|---|
| Nucleophilic Substitution | The reactive chloromethyl group is displaced by various nucleophiles (e.g., amines, alkoxides, thiolates). | Substituted benzene (B151609) derivatives with diverse functional groups. | |
| Grignard Reagent Formation | Reaction with magnesium metal under anhydrous conditions. | A benzyl Grignard reagent, useful for forming new carbon-carbon bonds. | sciencemadness.org |
| C-F Bond Activation | Protic activation of the C-F bond to enable substitution. | Novel derivatives where the fluorine atom is replaced. | nih.gov |
| Oxidation/Reduction | The methoxy group can be oxidized, or the chloromethyl group can be reduced. | Aldehydes, carboxylic acids, or dechlorinated derivatives. |
Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Profiling
Understanding the intricate details of a chemical reaction—its kinetics, mechanism, and the formation of transient intermediates—is crucial for optimization and control. The application of advanced spectroscopic and in-situ monitoring techniques to reactions involving this compound will provide unprecedented insight.
Future research will likely employ:
In-Situ Spectroscopy : Techniques such as real-time Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy allow for the continuous monitoring of reactant consumption and product formation without disturbing the reaction. This provides precise kinetic data and can help identify short-lived intermediates.
Single-Molecule Spectroscopy (SMS) : This powerful technique allows for the study of individual molecules, revealing properties and dynamics that are obscured in conventional ensemble measurements. nih.govarxiv.org Applying SMS could unveil detailed mechanistic pathways for reactions involving the this compound scaffold.
Hyperspectral Imaging : By combining spectroscopy with imaging, this technique can map the chemical composition of a sample spatially. uts.edu.au This could be invaluable for studying reactions in heterogeneous systems or for analyzing the purity and distribution of products in solid-state materials.
Advanced Mass Spectrometry : Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are essential for identifying products and intermediates, especially in complex reaction mixtures.
The data gathered from these advanced methods will enable the development of highly accurate kinetic models, leading to more efficient and controlled synthetic processes.
Design and Synthesis of New Functional Molecules Leveraging the this compound Scaffold
The true potential of this compound lies in its role as a versatile building block for the creation of novel, high-value functional molecules. The specific arrangement of its substituents makes it an attractive starting point for applications in medicinal chemistry, agrochemicals, and materials science.
Medicinal Chemistry : The presence of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. mdpi.com The this compound scaffold can be elaborated into potential therapeutic agents, such as kinase inhibitors or receptor modulators. The reactive chloromethyl handle allows for its conjugation to other pharmacophores to create new drug candidates.
Materials Science : This compound can serve as a monomer or precursor for the synthesis of advanced polymers and materials. The fluorine and methoxy groups can impart specific properties such as thermal stability, altered electronic characteristics, and hydrophobicity to the resulting materials.
Agrochemicals : The development of new pesticides and herbicides often involves the incorporation of halogenated aromatic structures to enhance biological activity and environmental persistence.
The strategic design of new molecules will involve computational modeling to predict properties and guide synthetic efforts, followed by efficient assembly using the chemical transformations discussed previously.
| Application Area | Rationale for Using the Scaffold | Examples of Potential Molecules | Reference |
|---|---|---|---|
| Medicinal Chemistry | Fluorine improves metabolic stability and binding; scaffold allows for diverse functionalization. | Kinase inhibitors, GPCR modulators, novel antibiotics. | mdpi.comnih.gov |
| Materials Science | Introduces fluorine for enhanced thermal/chemical resistance and specific electronic properties in polymers. | Fluorinated polymers, organic electronics, functional coatings. | |
| Agrochemicals | Halogenated aromatic core is common in biologically active compounds. | Novel herbicides, fungicides, and insecticides. | |
| Organic Synthesis | Serves as a versatile intermediate for constructing complex molecular targets. | Precursor for multi-step synthesis of natural products or complex organic molecules. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Chloromethyl)-1-fluoro-3-methoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : A plausible synthesis involves Friedel-Crafts alkylation or halogenation of a pre-functionalized benzene derivative. For example, fluorination via electrophilic substitution using HF-pyridine complexes, followed by chloromethylation with paraformaldehyde/HCl. Reaction temperature (0–5°C) is critical to minimize side reactions like over-chlorination . Post-synthesis, column chromatography (SiO₂, pentane/ethyl acetate gradients) is recommended for purification, as demonstrated in analogous fluorobenzene syntheses .
Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?
- Methodological Answer : Store at 0–6°C in amber vials under inert gas (argon/nitrogen) to prevent degradation via hydrolysis or photochemical decomposition. Stability studies on structurally similar compounds (e.g., 2-Bromo-3-chloro-4-fluorotoluene) indicate rapid decomposition at room temperature in humid environments . Pre-purge storage containers with dry gas to mitigate moisture ingress.
Q. What spectroscopic techniques are most effective for structural characterization?
- Methodological Answer :
- NMR : ¹⁹F NMR is critical for confirming fluorine substitution patterns (δ ~ -110 to -120 ppm for meta-fluorine). ¹H NMR should resolve the chloromethyl (-CH₂Cl) group as a triplet (J = 2–3 Hz) due to coupling with fluorine .
- GC-MS : Use high-polarity columns (e.g., DB-5) to separate isomers. Monitor for fragments at m/z 174 (M⁺) and 139 (loss of -CH₂Cl) .
Q. What safety protocols are essential when working with this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use fume hoods for all manipulations.
- First Aid : In case of skin contact, immediately rinse with 0.1% sodium thiosulfate solution to neutralize reactive intermediates .
- Waste Disposal : Quench with excess ethanol before disposal to reduce toxicity .
Advanced Research Questions
Q. How do substituent electronic effects (e.g., -OCH₃, -F, -CH₂Cl) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-donating methoxy (-OCH₃) group activates the ring toward electrophilic substitution at the para position, while the electron-withdrawing fluorine directs nucleophilic attacks to the ortho position. Computational studies (DFT, B3LYP/6-311+G**) on analogous systems show that the chloromethyl group enhances electrophilicity at the benzylic carbon, facilitating SN2 reactions . Kinetic experiments under varying pH (e.g., 3–9) can quantify these effects.
Q. What strategies resolve contradictions in reported spectroscopic data (e.g., ¹³C NMR shifts)?
- Methodological Answer : Discrepancies often arise from solvent effects or impurities. For example, conflicting ¹³C NMR shifts for the methoxy group (δ 55–60 ppm) can be resolved by:
- Re-running spectra in deuterated DMSO (dries the sample, removing water-induced shifts).
- Spiking with authentic reference compounds (e.g., 1-fluoro-3-methoxybenzene) to confirm peak assignments .
Q. How can computational modeling predict the compound’s behavior in photochemical reactions?
- Methodological Answer :
- TD-DFT Calculations : Simulate UV-Vis spectra (e.g., B3LYP/def2-TZVP) to identify π→π* transitions (~270 nm) and n→π* transitions (~310 nm).
- Reaction Pathway Analysis : Map potential energy surfaces for photoinduced C-Cl bond cleavage using Gaussian 16. Compare with experimental yields under blue light (450 nm) and 4CzIPN photocatalysis .
Q. What experimental design considerations optimize regioselectivity in derivatization reactions?
- Methodological Answer :
- Temperature Control : Lower temperatures (-20°C) favor kinetic control in electrophilic substitutions (e.g., nitration), directing groups to the meta position.
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura couplings; steric hindrance from -CH₂Cl may require bulky ligands for ortho functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
